Uroporphyrin I

Catalog No.
S573538
CAS No.
607-14-7
M.F
C40H38N4O16
M. Wt
830.7 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uroporphyrin I

CAS Number

607-14-7

Product Name

Uroporphyrin I

IUPAC Name

3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid

Molecular Formula

C40H38N4O16

Molecular Weight

830.7 g/mol

InChI

InChI=1S/C40H38N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-14-26-19(3-7-35(49)50)23(11-39(57)58)31(43-26)16-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)15-27-18(2-6-34(47)48)22(10-38(55)56)30(42-27)13-25(17)41-29/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)

InChI Key

MOTVYDVWODTRDF-UHFFFAOYSA-N

SMILES

C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O

Synonyms

2,7,12,17-porphinetetrapropionic acid, uroporphyrin I, uroporphyrin I, dihydrochloride

Canonical SMILES

C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O

Description

Uroporphyrin I is a uroporphyrin. It has a role as a human metabolite.

Uroporphyrin I is a type of porphyrin, a class of organic compounds characterized by their large, cyclic structures containing four nitrogen-containing pyrrole rings. Uroporphyrin I is produced through the oxidation of uroporphyrinogen I, which occurs via nonenzymatic cyclization of hydroxymethylbilane. This compound features eight carboxylic acid side chains—four acetic acid and four propionic acid groups—attached to its pyrrole rings, which contribute to its solubility and reactivity in biological systems . Uroporphyrin I is notable for its role in various metabolic pathways and its potential toxicological effects.

  • Formation: It is formed from uroporphyrinogen I through autooxidation or via decarboxylation of its corresponding coproporphyrinogen .
  • Phototoxicity: Under light exposure, uroporphyrin I can act as a phototoxin, leading to cellular damage by generating reactive oxygen species .
  • Biochemical Interactions: It can inhibit enzymes such as delta-aminolevulinic acid dehydratase and porphobilinogenase, affecting heme biosynthesis pathways .

Uroporphyrin I exhibits various biological activities:

  • Toxicity: Excessive accumulation of uroporphyrin I is associated with congenital erythropoietic porphyria, where it can cause skin lesions and photosensitivity due to its phototoxic properties .
  • Collagen Stimulation: Research indicates that uroporphyrin I stimulates collagen biosynthesis in human skin fibroblasts, suggesting potential applications in dermatological therapies .
  • Neurotoxicity: It has been identified as a neurotoxin capable of damaging nerve tissues under certain conditions .

The synthesis of uroporphyrin I can be achieved through several methods:

  • Biochemical Pathways: The natural biosynthesis involves the condensation of two molecules of 5-aminolevulinic acid to form porphobilinogen, which subsequently undergoes several enzymatic transformations to yield uroporphyrinogen I and eventually uroporphyrin I .
  • Chemical Synthesis: Laboratory syntheses have been reported, including oxidative methods that involve the reaction of δ-aminolevulinic acid under controlled conditions to produce uroporphyrin in yields up to 10% .

Uroporphyrin I has several applications across different fields:

  • Medical Research: Its role in porphyrias makes it significant for understanding metabolic disorders related to heme synthesis.
  • Dermatology: Due to its collagen-stimulating properties, it may be explored for therapeutic uses in skin regeneration and repair .
  • Photodynamic Therapy: Its phototoxicity can be harnessed in cancer treatment strategies where light activation leads to selective destruction of malignant cells.

Studies have highlighted various interactions involving uroporphyrin I:

  • Enzyme Inhibition: Uroporphyrin I has been shown to inhibit key enzymes in the heme biosynthetic pathway, which can lead to disruptions in normal cellular functions and contribute to disease states .
  • Metal Complexation: Uroporphyrin I can form complexes with metal ions, which alters its reactivity and may be utilized in developing new materials or therapeutic agents .

Similar Compounds

Uroporphyrin I shares structural similarities with other porphyrins and related compounds. Here are some notable comparisons:

CompoundStructure SimilaritiesUnique Characteristics
Uroporphyrin IIISimilar core structureMore common isomer; less toxic
CoproporphyrinSimilar ring structureFewer carboxylic acid groups
Protoporphyrin IXSimilar pyrrole ringsCentral metal ion (iron) for heme
HemeContains iron; derived from protoporphyrinsEssential for oxygen transport

Uroporphyrin I is unique due to its specific arrangement of side chains and the resulting biological activities, particularly its role in various porphyrias and potential applications in therapeutic contexts.

XLogP3

-1

UNII

7GCA4YUE1K

Related CAS

68929-06-6 (di-hydrochloride)

Dates

Modify: 2024-02-18

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